
Acyclovir-d4
Übersicht
Beschreibung
Acyclovir-d4 is a deuterium-labeled analog of Acyclovir (CAS 59277-89-3), a guanosine analogue and orally active antiviral agent. Acyclovir inhibits herpes simplex virus types 1 (HSV-1; IC50 = 0.85 μM) and 2 (HSV-2; IC50 = 0.86 μM) and varicella-zoster virus by selectively targeting viral DNA polymerase . This compound, with four deuterium atoms replacing hydrogen, is primarily used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its high isotopic purity (>98% to 99.34%) and structural similarity to the parent compound . It is commercially available in multiple specifications (e.g., 1 mg to 25 mg) from suppliers like MedChemExpress and SCRSTANDARD .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acyclovir-d4 involves the deuteration of acyclovir. A common method starts with guanosine as the raw material, which undergoes acylation, condensation, and hydrolysis reactions to form acyclovir . The deuteration process involves replacing hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, with stable and abundant raw material sources. Reaction conditions are optimized for safety, simplicity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acyclovir-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptsächlich gebildete Produkte
Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
One of the primary applications of acyclovir-d4 is in pharmacokinetic studies. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to quantify acyclovir levels in biological samples. For instance, a study developed a sensitive LC-MS/MS method that utilized this compound to measure both acyclovir and its prodrug valacyclovir in human and mouse plasma .
Key Findings from Pharmacokinetic Studies
- Sensitivity : The method demonstrated a lower limit of quantification (LLOQ) of 2 nM for both compounds, indicating high sensitivity for detecting low concentrations in plasma samples.
- Stability : this compound showed robust stability in various matrices, allowing for accurate quantification over extended periods.
- Clinical Relevance : The pharmacokinetic profiles obtained from studies using this compound can inform dosing regimens for patients undergoing antiviral therapy .
Therapeutic Applications
This compound has been utilized to evaluate the therapeutic efficacy of acyclovir in various clinical scenarios. Its incorporation into clinical trials helps assess the drug's effectiveness against herpes simplex virus infections and other related conditions.
Clinical Case Studies
- Herpes Simplex Virus Infections : Acyclovir remains the first-line treatment for herpes simplex virus infections. Studies have shown that patients receiving acyclovir exhibit shorter durations of symptoms compared to those on placebo .
- Post-Herpetic Neuralgia : Research indicates that acyclovir can reduce acute pain associated with herpes zoster infections, highlighting its role beyond just antiviral effects .
- Neonatal Herpes : Acyclovir has been proposed as a suppressive therapy following acute neonatal herpes infections to prevent recurrences .
Research Applications
Beyond clinical use, this compound is instrumental in various research applications:
- Mechanism of Action Studies : Researchers utilize this compound to study the mechanisms by which acyclovir exerts its antiviral effects at the molecular level.
- Resistance Mechanisms : Investigations into viral resistance to antiviral drugs often employ labeled compounds like this compound to track changes in viral genomes and assess mutations that confer resistance .
- Comparative Pharmacology : this compound allows for comparative studies between different antiviral agents, enhancing understanding of their relative efficacy and safety profiles.
Data Tables
The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:
Wirkmechanismus
Acyclovir-d4, like acyclovir, exerts its effects by inhibiting viral DNA polymerase. It is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase. This phosphorylated form is then incorporated into viral DNA during replication, leading to premature chain termination and inhibition of further DNA polymerase activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Deuterated Compounds
Deuterated analogs of antiviral drugs are critical for pharmacokinetic and metabolic studies. Below is a comparative analysis of Acyclovir-d4 and related compounds:
Structural and Isotopic Differences
Key Observations :
- Isotopic Labeling : this compound uses deuterium, while Lamivudine-15N2,13C employs stable carbon and nitrogen isotopes. Deuterium labeling minimally alters molecular mass, making it ideal for MS-based quantification, whereas <sup>13</sup>C/<sup>15</sup>N labels are used for metabolic pathway tracing .
- Therapeutic vs. Analytical Use: Unlike Acyclovir (therapeutic), this compound is non-therapeutic and serves exclusively as an analytical reference .
Comparison with Non-Deuterated Analogs
Acyclovir vs. This compound
Research and Regulatory Considerations
- Analytical Applications : this compound enables precise quantification of Acyclovir in biological matrices, critical for bioavailability studies .
- Regulatory Challenges : this compound is classified as a controlled product with a short shelf life, requiring specialized handling and documentation .
- Supplier Variability: Suppliers like Haolvbt and Shanghai Saikerui Biotechnology offer this compound at varying prices (e.g., 0.001 g for $1,700), reflecting differences in isotopic enrichment protocols .
Biologische Aktivität
Acyclovir-d4 is a deuterated analogue of acyclovir, primarily used as an internal standard in the quantification of acyclovir in biological samples through techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound retains the antiviral properties of its parent drug, acyclovir, which is widely recognized for its effectiveness against various herpesviruses.
This compound operates through a similar mechanism as acyclovir. It is selectively activated by viral thymidine kinase, which phosphorylates it to acyclovir-monophosphate. This form is further phosphorylated to acyclovir-triphosphate (ACV-TP), the active metabolite that inhibits viral DNA synthesis. The incorporation of ACV-TP into viral DNA leads to chain termination during replication, effectively halting the proliferation of the virus. This compound's structure allows it to be measured accurately in pharmacokinetic studies without interfering with the biological activity of acyclovir itself .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various studies, revealing important parameters that inform dosing regimens. Key pharmacokinetic metrics include:
Parameter | Value |
---|---|
Oral Bioavailability | 10-20% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-life | 2-3 hours in adults |
Volume of Distribution | 0.6 L/kg |
Protein Binding | 9-33% |
These parameters are crucial for understanding how this compound behaves in the body and its potential therapeutic implications .
Case Studies and Research Findings
1. Resistance Studies:
A retrospective case-control study highlighted instances of acyclovir resistance among herpes simplex virus (HSV) infections. It was noted that patients with immunodeficiencies exhibited a higher prevalence of resistant strains, emphasizing the need for careful monitoring when using antiviral therapies like acyclovir and its analogues .
2. Pharmacokinetic Studies:
A prospective study evaluated the pharmacokinetics of intravenous acyclovir in obese patients, demonstrating that dosing based on ideal body weight (IBW) rather than total body weight (TBW) could optimize therapeutic outcomes. The study utilized this compound as an internal standard for quantification, ensuring accurate measurement of drug levels in plasma .
3. Immune Response:
Research indicated that treatment with acyclovir may influence immune responses in patients with HSV infections. One study observed no significant effect on antibody production following treatment, suggesting that while acyclovir is effective against viral replication, it may not modulate the immune response significantly .
Q & A
Basic Research Questions
Q. What is the role of Acyclovir-d4 as an internal standard in pharmacokinetic studies, and how is it methodologically validated?
this compound is used as a deuterated internal standard to quantify unlabeled acyclovir via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation includes assessing deuterium retention stability, calibration curve linearity (typically 1–1000 ng/mL), and signal-to-noise ratios. Isotopic purity (>99% deuterium incorporation) must be confirmed using high-resolution mass spectrometry (HRMS) to avoid interference with endogenous acyclovir signals .
Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?
Synthesis involves substituting four hydrogen atoms in acyclovir with deuterium at specific positions (e.g., methyl groups). Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium placement and LC-MS/MS to verify isotopic purity. Stability tests under varying pH and temperature conditions are critical to ensure no deuterium loss during storage .
Q. What are the key stability considerations for this compound in biological matrices during long-term studies?
Stability is assessed by spiking this compound into plasma/serum and measuring degradation over time. Key parameters include:
- Short-term stability : Room temperature (4–24 hours).
- Freeze-thaw stability : 3–5 cycles at -80°C.
- Long-term stability : ≤6 months at -80°C. Deviations >15% in analyte recovery indicate instability, requiring protocol adjustments .
Q. Which analytical parameters optimize this compound detection in LC-MS/MS assays?
Optimal parameters include:
- Ionization mode : Positive electrospray (m/z 230.1196 for this compound).
- Collision energy : 10–20 eV to minimize fragmentation.
- Chromatographic separation : C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isotopic peaks .
Advanced Research Questions
Q. How can researchers design experiments to address variability in deuterium retention during in vivo metabolic studies?
Variability arises from hydrogen-deuterium exchange in biological systems. Mitigation strategies include:
- Pre-study validation : Test deuterium retention in target matrices (e.g., liver microsomes).
- Controlled conditions : Use isotopically stable solvents and avoid high-temperature sample preparation.
- Cross-validation : Compare data with non-deuterated analogs or alternative isotopes (e.g., ¹³C-labeled standards) .
Q. What statistical approaches resolve contradictions in deuterium retention data across different experimental setups?
Contradictions may stem from matrix effects or instrumental variability. Solutions include:
- Multivariate analysis : Principal component analysis (PCA) to identify confounding variables.
- Bland-Altman plots : Assess agreement between methods.
- Sensitivity testing : Evaluate deuterium loss thresholds impacting quantification accuracy .
Q. How can this compound be integrated into mechanistic studies of antiviral resistance in HSV-1/HSV-2?
Use this compound to trace metabolic pathways in resistant strains via stable isotope labeling. Key steps:
- Isotope tracing : Incubate virus-infected cells with deuterated acyclovir.
- Mass spectrometry imaging : Localize deuterated metabolites in cellular compartments.
- Kinetic modeling : Compare phosphorylation rates between wild-type and resistant strains .
Q. What protocols ensure cross-laboratory reproducibility when using this compound in multi-center trials?
Standardize:
- Sample preparation : Uniform extraction methods (e.g., protein precipitation with acetonitrile).
- Instrument calibration : Daily tuning with reference standards.
- Data reporting : Adhere to CONSORT guidelines for pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. How do researchers validate this compound’s specificity in complex biological matrices with high endogenous interference?
Specificity validation involves:
- Blank matrix analysis : Test for co-eluting peaks in unspiked samples.
- Ion suppression studies : Compare signal intensity in neat solutions vs. matrix-spiked solutions.
- Cross-reactivity checks : Assess interference from structurally related antivirals (e.g., ganciclovir) .
Q. What advanced techniques quantify low-abundance this compound metabolites in tissue-specific pharmacokinetics?
Techniques include:
- Microdialysis : Coupled with LC-MS/MS for real-time monitoring in tissues.
- Nano-ESI-MS : Enhances sensitivity for trace metabolites.
- Stochastic dynamic modeling : Predict metabolite accumulation in target organs (e.g., brain, liver) .
Q. Methodological Considerations Table
Eigenschaften
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.